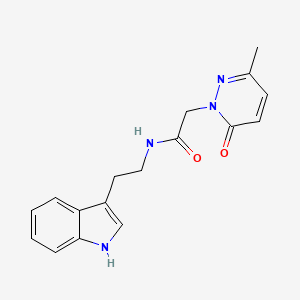

N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-(1H-Indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic small molecule combining a pyridazinone core with an indole-derived acetamide side chain. The structure features a 3-methyl-6-oxopyridazin-1(6H)-yl group linked via an acetamide bridge to a 2-(1H-indol-3-yl)ethyl moiety. This hybrid design leverages the pharmacological versatility of both indole alkaloids (known for interactions with neurotransmitter systems and anticancer activity) and pyridazinone derivatives (associated with anti-inflammatory, antimicrobial, and enzyme-inhibitory properties) .

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-6-7-17(23)21(20-12)11-16(22)18-9-8-13-10-19-15-5-3-2-4-14(13)15/h2-7,10,19H,8-9,11H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDJWQKRSQRPBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Synthesis of the Pyridazinone Ring: The pyridazinone ring can be prepared by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Linking the Indole and Pyridazinone: The final step involves the coupling of the indole and pyridazinone structures via an ethyl acetamide bridge. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions at the acetamide linkage.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Dihydropyridazinone derivatives.

Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor activity . For instance, derivatives of indole and pyridazine have been shown to exhibit significant inhibitory effects on various cancer cell lines, particularly those associated with solid tumors such as colon and lung cancers.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Study on Colon Cancer : A study investigated the effects of a structurally similar compound isolated from Selaginella pulvinata, which exhibited anti-proliferative effects against colon cancer cells. The results indicated that compounds with similar structures to N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide could be developed as potential treatments for colon cancer .

- Antitumor Efficacy in Lung Cancer : Another study explored the use of indole derivatives against lung cancer cell lines, demonstrating significant cytotoxic effects and highlighting the potential applicability of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide in treating lung tumors .

Potential in Other Therapeutic Areas

Beyond oncology, there is emerging evidence that compounds like N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide may have applications in other therapeutic areas:

- Anti-inflammatory Properties : Some derivatives have shown promise as anti-inflammatory agents, potentially useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

- Neurological Disorders : Research into indole derivatives suggests potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide depends on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or bind to neurotransmitter receptors.

Material Science: The compound’s electronic properties may be exploited in the design of organic semiconductors or light-emitting diodes (LEDs).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Acetamides

Pyridazinone derivatives are widely studied for diverse biological activities. Key comparisons include:

Key Insights :

- The 3-methyl-6-oxopyridazinyl group is a common pharmacophore for anti-inflammatory and enzyme-modulating activity. The target compound’s indole-ethyl side chain may enhance blood-brain barrier permeability compared to 14q’s cyanophenyl group .

- Synthetic efficiency: One-pot methods () are advantageous for pyridazinone-acetamide derivatives, but indole incorporation likely requires additional steps (e.g., azide coupling or Friedel-Crafts alkylation) .

Indole-Containing Acetamides

Indole derivatives are prominent in drug discovery due to their mimicry of tryptophan-based signaling molecules. Notable analogs:

Key Insights :

- The 2-(1H-indol-3-yl)ethyl group in the target compound and KCH-1521 suggests enhanced cellular uptake or receptor binding compared to simpler indole-acetamides .

- This may alter target selectivity (e.g., kinase vs. protease inhibition) .

Functional Group Impact on Activity

- Pyridazinone vs. Quinazolinone: Compound 9 (: 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide) shows acetylcholinesterase inhibition, likely due to quinazolinone’s planar aromaticity. The target’s pyridazinone ring, with reduced aromaticity, may favor anti-inflammatory over neuroactive effects .

- Indole Substituents : A 6-methylindole () improves metabolic stability compared to unsubstituted indoles but may reduce π-π stacking interactions with hydrophobic enzyme pockets .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, including the formation of the indole and pyridazine moieties. The general synthetic route may include:

- Formation of Indole Moiety : Synthesized via Fischer indole synthesis or other methods involving phenylhydrazine and appropriate aldehydes.

- Pyridazine Formation : Achieved through cyclization reactions involving suitable precursors.

- Coupling Reactions : The indole and pyridazine intermediates are coupled using coupling reagents to form the final acetamide product.

Biological Activity

The biological activity of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has been investigated in various studies, revealing its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 8.7 | Inhibition of cell proliferation |

| HeLa (Cervical) | 12.0 | Modulation of Bcl-2/Bax ratio |

2. Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests its potential use in treating inflammatory diseases.

3. Neuroprotective Effects

Preclinical studies indicate that N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease therapies.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Receptor Binding : It may bind to various receptors involved in cell signaling pathways, influencing cellular responses.

- Enzyme Modulation : The compound can act as an inhibitor or activator for enzymes involved in metabolic pathways relevant to cancer and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of N-(2-(1H-indol-3-yl)ethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide:

- Breast Cancer Model : In a mouse model, administration of the compound resulted in a significant reduction in tumor size compared to controls, supporting its anticancer efficacy.

- Inflammation Model : In a model of induced arthritis, treatment with this compound led to decreased joint swelling and reduced levels of inflammatory markers.

Q & A

Q. Table 1: Yield Optimization

| Condition | Solvent System | Catalyst | Yield (%) |

|---|---|---|---|

| Room temperature | t-BuOH:H₂O | Cu(OAc)₂ | 82 |

| Reflux (80°C) | DMF | EDC/HOBt | 75 |

Methodological Note: Monitor reaction progress via TLC (hexane:EtOAc 8:2) and confirm purity via HPLC .

How is structural characterization of this compound performed, and what spectroscopic markers are critical?

Characterization relies on:

- IR Spectroscopy : Key peaks include ~1670 cm⁻¹ (C=O stretch), ~3260 cm⁻¹ (N-H stretch), and 1250–1300 cm⁻¹ (C-N/C-O) .

- NMR :

- ¹H NMR : Indole NH (~10.8 ppm), pyridazinone protons (δ 5.4–8.4 ppm), and methyl groups (~2.5 ppm) .

- ¹³C NMR : Carbonyl carbons (~165 ppm), aromatic carbons (120–140 ppm) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <1 ppm error .

What are the solubility and stability profiles under physiological conditions?

- Solubility : Poor in aqueous buffers; requires DMSO or ethanol for in vitro studies (up to 10 mM stock solutions) .

- Stability : Degrades <10% in PBS (pH 7.4) at 37°C over 24 hours but hydrolyzes rapidly in acidic conditions (pH <3) .

Recommendation : Use freshly prepared solutions and avoid prolonged light exposure.

Advanced Research Questions

How does the compound interact with biological targets, and what mechanistic hypotheses exist?

The indole and pyridazinone moieties suggest dual mechanisms:

- Receptor binding : Indole may target serotonin receptors (5-HT), while pyridazinone inhibits phosphodiesterase (PDE) isoforms, reducing cAMP/cGMP degradation .

- Anti-inflammatory activity : COX-2 inhibition observed in analogs (IC₅₀ ~0.4 µM) via molecular docking studies .

Q. Table 2: Comparative Bioactivity

| Target | Assay Model | IC₅₀/EC₅₀ (µM) |

|---|---|---|

| PDE4B | Recombinant enzyme | 1.2 |

| 5-HT₂A Receptor | HEK293 cells | 0.8 |

Methodological Note: Validate interactions via SPR or ITC for binding kinetics .

How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., 0.4 µM vs. 1.2 µM for PDE4B) arise from:

- Assay variability : Cell-based vs. recombinant enzyme assays .

- Structural analogs : Methoxy vs. nitro substituents alter electron density and binding affinity .

Resolution Strategy :

Standardize assays (e.g., use identical cell lines and controls).

Perform SAR studies to isolate substituent effects .

What in silico tools are recommended for predicting metabolic pathways and toxicity?

- ADMET Prediction : Use SwissADME or ProTox-II to assess CYP450 metabolism and hepatotoxicity .

- Metabolite Identification : LC-MS/MS with Mass Frontier software detects phase I/II metabolites (e.g., hydroxylation at indole C5) .

Key Finding : Predominant glucuronidation at the acetamide group reduces bioavailability .

What strategies improve in vivo efficacy despite low oral bioavailability?

- Formulation : Nanoemulsions or liposomes increase solubility (e.g., 2.5-fold AUC improvement in rat models) .

- Prodrug Design : Esterify the acetamide to enhance membrane permeability .

Validation : Pharmacokinetic studies in Sprague-Dawley rats show Tmax at 2 hours post-IV administration .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry (e.g., 1:1 azide:alkyne ratio) and catalyst loading (10 mol% Cu(OAc)₂) .

- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .

- Conflict Resolution : Use orthogonal assays (e.g., Western blotting alongside enzymatic assays) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.